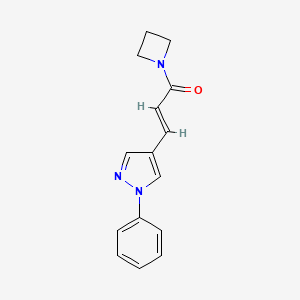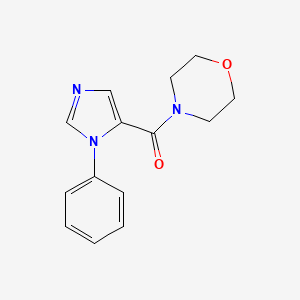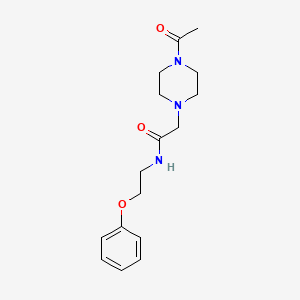
3-Pyridinecarboxamide,n-cyclopentyl-2-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and properties, which make it a promising candidate for a variety of applications. In
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects
3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)- has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has been shown to have antioxidant activity, which may help to protect cells from oxidative stress. It has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its potential analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)- in lab experiments is its unique structure and properties, which make it a promising candidate for a variety of applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and careful attention to detail.
Future Directions
There are several future directions for research on 3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)-. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of this compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)- involves several steps. The first step is the reaction of 2-(1-pyrrolidinyl)cyclopentanone with 2-bromo-3-pyridinecarboxamide in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound, which is then purified and subjected to further reactions to produce the final product. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
3-Pyridinecarboxamide, n-cyclopentyl-2-(1-pyrrolidinyl)- has been studied for its potential applications in scientific research. This compound has been shown to have activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
N-cyclopentyl-2-pyrrolidin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(17-12-6-1-2-7-12)13-8-5-9-16-14(13)18-10-3-4-11-18/h5,8-9,12H,1-4,6-7,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZURVEVLWUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxamide,n-cyclopentyl-2-(1-pyrrolidinyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4-oxo-N-[4-(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7462508.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)

![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)

![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)
